molecular formula C11H8ClF5O2S B14043165 1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14043165
M. Wt: 334.69 g/mol
InChI Key: VGQNVXKCVNWBIU-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups

Preparation Methods

The synthesis of 1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include halogenation, etherification, and thiolation reactions under controlled conditions. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions depend on the desired products and the specific functional groups involved.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to active pharmaceutical ingredients.

    Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 1-Chloro-1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one include other halogenated aromatic compounds with ether and thioether functional groups. These compounds may share some chemical properties but differ in their specific reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and halogen atoms, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C11H8ClF5O2S

Molecular Weight

334.69 g/mol

IUPAC Name

1-chloro-1-[4-(difluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8ClF5O2S/c1-5(18)9(12)7-3-2-6(19-10(13)14)4-8(7)20-11(15,16)17/h2-4,9-10H,1H3

InChI Key

VGQNVXKCVNWBIU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)OC(F)F)SC(F)(F)F)Cl

Origin of Product

United States

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